molecular formula C17H15NO5 B473295 Ethyl 3-(1,3-benzodioxole-5-carbonylamino)benzoate CAS No. 349441-07-2

Ethyl 3-(1,3-benzodioxole-5-carbonylamino)benzoate

Cat. No.: B473295
CAS No.: 349441-07-2
M. Wt: 313.3g/mol
InChI Key: IAQBGUXRXJBWLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(1,3-benzodioxole-5-carbonylamino)benzoate is an organic compound with a complex structure that includes a benzodioxole ring and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(1,3-benzodioxole-5-carbonylamino)benzoate typically involves the reaction of 1,3-benzodioxole-5-carbonyl chloride with ethyl 3-aminobenzoate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1,3-benzodioxole-5-carbonylamino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 3-(1,3-benzodioxole-5-carbonylamino)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(1,3-benzodioxole-5-carbonylamino)benzoate involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(1,3-benzodioxole-5-carbonylamino)benzoate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of both the benzodioxole ring and the benzoate ester makes it a versatile compound for various applications .

Properties

CAS No.

349441-07-2

Molecular Formula

C17H15NO5

Molecular Weight

313.3g/mol

IUPAC Name

ethyl 3-(1,3-benzodioxole-5-carbonylamino)benzoate

InChI

InChI=1S/C17H15NO5/c1-2-21-17(20)12-4-3-5-13(8-12)18-16(19)11-6-7-14-15(9-11)23-10-22-14/h3-9H,2,10H2,1H3,(H,18,19)

InChI Key

IAQBGUXRXJBWLQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)OCO3

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)OCO3

solubility

2.7 [ug/mL]

Origin of Product

United States

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